5-[(3-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Overview
Description
5-[(3-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves the cyclocondensation of a suitable hydrazine with a carbonyl compound. One common method includes the reaction of 3-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(3-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
5-[(3-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting D-amino acid oxidase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 5-[(3-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress in cells . This interaction can lead to various biological effects, including pain relief and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its role as a D-amino acid oxidase inhibitor.
Uniqueness
5-[(3-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-fluorophenyl group enhances its reactivity and potential as a pharmacologically active compound .
Properties
IUPAC Name |
5-[(3-fluorophenyl)carbamoyl]-1-methylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c1-16-10(6-9(15-16)12(18)19)11(17)14-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,14,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSACQXYPXDPDMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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